An In-depth Technical Guide to the Chemical Properties of 4-(4-Biphenylyl)butyric Acid
An In-depth Technical Guide to the Chemical Properties of 4-(4-Biphenylyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Biphenylyl)butyric acid, a biphenyl derivative of butyric acid. This document includes key chemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. The information is presented to support researchers and professionals in drug development and material science.
Core Chemical Properties
4-(4-Biphenylyl)butyric acid, also known by its IUPAC name 4-(biphenyl-4-yl)butanoic acid, is a carboxylic acid featuring a biphenyl moiety. This structural characteristic imparts a degree of rigidity and hydrophobicity, influencing its physical and biological properties.
Quantitative Data Summary
The fundamental chemical and physical properties of 4-(4-Biphenylyl)butyric acid are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 4-(biphenyl-4-yl)butanoic acid |
| Synonyms | 4-(4-Biphenyl)butanoic acid, 4-Biphenylbutyric acid |
| CAS Number | 6057-60-9 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 118-119 °C (recrystallized from benzene) |
| Boiling Point | Approximately 414 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and benzene. Sparingly soluble in water.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-(4-Biphenylyl)butyric acid are crucial for its application in research and development. The following sections outline plausible and established protocols based on standard organic chemistry techniques.
Synthesis of 4-(4-Biphenylyl)butyric Acid
A common and effective method for the synthesis of 4-(4-biphenylyl)butyric acid involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-biphenylyl)-4-oxobutanoic acid
This initial step involves the reaction of biphenyl with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like chlorobenzene.[2]
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Materials: Biphenyl, succinic anhydride, anhydrous aluminum chloride, chlorobenzene, 5% sodium hydroxide solution, 6N hydrochloric acid.
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Procedure:
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In a reaction vessel, suspend anhydrous aluminum chloride in chlorobenzene.
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Gradually add a mixture of biphenyl and succinic anhydride to the suspension while maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the completion of the reaction.
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The reaction mixture is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
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The resulting precipitate, 4-(4-biphenylyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
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Step 2: Reduction of 4-(4-biphenylyl)-4-oxobutanoic acid
The keto group of the intermediate is reduced to a methylene group to yield the final product. Two classical methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3][4][5][6][7]
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Clemmensen Reduction Protocol: [3][5][8]
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Materials: 4-(4-biphenylyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare amalgamated zinc by treating zinc granules with a mercuric chloride solution.
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To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
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Add 4-(4-biphenylyl)-4-oxobutanoic acid to the mixture.
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Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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After completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene or another suitable organic solvent.
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The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-(4-biphenylyl)butyric acid.
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-
-
Wolff-Kishner Reduction Protocol: [4][6][7][9][10]
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Materials: 4-(4-biphenylyl)-4-oxobutanoic acid, hydrazine hydrate, potassium hydroxide, diethylene glycol.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 4-(4-biphenylyl)-4-oxobutanoic acid in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets to the solution.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone, typically around 100-130 °C, for about an hour.
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Increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
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After the reaction is complete (cessation of gas evolution), the mixture is cooled and then acidified with hydrochloric acid.
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The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.
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Analytical Characterization
To confirm the identity and purity of the synthesized 4-(4-Biphenylyl)butyric acid, a combination of spectroscopic techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, typically in the range of 7.3-7.7 ppm. The aliphatic protons of the butyric acid chain will appear as multiplets in the upfield region, generally between 1.9 and 2.7 ppm. The carboxylic acid proton will exhibit a broad singlet at a downfield chemical shift, usually above 10 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the biphenyl moiety in the range of 125-141 ppm. The aliphatic carbons of the butyric acid chain will resonate at approximately 25-35 ppm, and the carbonyl carbon of the carboxylic acid will be observed further downfield, typically around 179 ppm.
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Infrared (IR) Spectroscopy:
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The FTIR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[11][12][13]
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Mass Spectrometry (MS):
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Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 240.3. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the butyric acid side chain.
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Potential Biological Activities and Signaling Pathways
While specific studies on 4-(4-biphenylyl)butyric acid are limited, the biological activities of related biphenyl and butyric acid derivatives provide insights into its potential therapeutic applications.
Anti-inflammatory Activity
Butyric acid and its derivatives are known to possess anti-inflammatory properties.[14][15][16] A key mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Butyrate derivatives can interfere with this pathway, potentially by inhibiting the degradation of IκB.[17]
Caption: Putative anti-inflammatory mechanism of 4-(4-Biphenylyl)butyric acid via NF-κB pathway inhibition.
Histone Deacetylase (HDAC) Inhibition
Many biphenyl derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[18][19][20][21][22] HDAC inhibitors can induce hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is a key strategy in the development of novel anticancer agents. While 4-(4-biphenylyl)butyric acid itself lacks the typical zinc-binding group (like a hydroxamic acid) found in many potent HDAC inhibitors, its biphenyl scaffold could serve as a basis for the design of such inhibitors.
Caption: General mechanism of HDAC inhibition by biphenyl derivatives leading to tumor suppression.
Conclusion
4-(4-Biphenylyl)butyric acid is a versatile chemical compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily confirmed by standard analytical techniques. Based on the known activities of related compounds, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar biphenyl derivatives.
References
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